molecular formula C18H20N4O2 B2898760 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione CAS No. 956707-70-3

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione

Cat. No.: B2898760
CAS No.: 956707-70-3
M. Wt: 324.384
InChI Key: VMSLYFMZOXVVRN-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine-2,5-dione core, which is substituted with a dimethylamino group on the phenyl ring and a phenylhydrazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is then subjected to cyclization with maleic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione: shares similarities with other pyrrolidine-2,5-dione derivatives, such as:

Uniqueness

The presence of the dimethylamino group on the phenyl ring and the phenylhydrazinyl group distinguishes this compound from its analogs. These substituents may confer unique chemical and biological properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-21(2)14-8-10-15(11-9-14)22-17(23)12-16(18(22)24)20-19-13-6-4-3-5-7-13/h3-11,16,19-20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSLYFMZOXVVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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